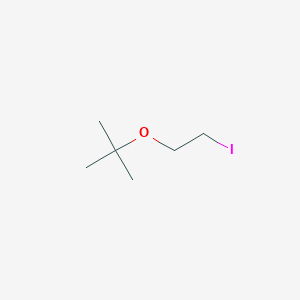

2-(2-Iodoethoxy)-2-methylpropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Iodoethoxy)-2-methylpropane, also known as 2-Bromo-2-methylpropane, is a versatile organic compound with a variety of uses in a range of scientific and industrial applications. It is a colorless, volatile liquid with a boiling point of 79.7 °C and a melting point of -104 °C. It is a polar compound, with a dipole moment of 2.4 D. This compound is used in the synthesis of a variety of compounds and has been studied for its potential applications in a range of areas, including medicine, agriculture, and biotechnology.

科学的研究の応用

Polymerization and Chemical Reactions

Living Cationic Polymerization : The cationic polymerization of isobutyl vinyl ether (IBVE) can be initiated by a product formed from the addition of hydrogen iodide to IBVE, namely 1-(1-iodoethoxy)-2-methylpropane. This type of polymerization, facilitated by tetraalkylammonium salts, exhibits the characteristics of living polymerization, impacting the molar mass and distribution of resulting polymers (Nuyken & Kröner, 1990).

Transition Metal-Catalyzed Reactions : Methylation of epoxides, such as 1,2-epoxy-2-methylpropane, using transition metal complexes (e.g., M(PPh3)4) results in regioselective methylation, demonstrating the versatility of these reactions in organic synthesis (Hase, Miyashita, & Nohira, 1988).

Radiosynthesis and Imaging

- Radiosynthesis for PET Tracers : 1-Iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol have been synthesized for use in radiolabeled synthons, essential for the development of positron emission tomography (PET) tracers. This highlights the role of derivatives of 2-(2-Iodoethoxy)-2-methylpropane in advanced medical imaging (Rotteveel et al., 2017).

Catalysis and Oxidation Studies

- Catalytic Transformations : The photo-assisted oxidation of 2-methylpropane over Rb+-modified catalysts, demonstrating the formation of 2-methylpropane-2-ol from 2-methylpropane and O2, highlights the application of this compound derivatives in catalysis (Tanaka, Takenaka, Funabiki, & Yoshida, 1996).

Atmospheric Chemistry and Environmental Studies

- Impact on Atmospheric Chemistry : Studies on the tropospheric degradation of 2-hydroxy-2-methylpropanal, a photo-oxidation product of 2-methyl-3-buten-2-ol, contribute to our understanding of atmospheric chemistry and environmental impact of compounds related to this compound (Carrasco et al., 2006).

Biodegradation and Microbial Metabolism

- Microbial Metabolism : The aerobic bacterium Mycobacterium sp. strain ELW1 utilizes 2-methylpropene (isobutylene), a compound related to this compound, as a sole carbon source. This study provides insights into the microbial metabolism of alkenes and ether oxygenates (Kottegoda, Waligora, & Hyman, 2015).

作用機序

Target of Action

Similar compounds, such as 1,2-bis(2-iodoethoxy)ethane, have been used as crosslinking reagents for the synthesis of various materials . This suggests that 2-(2-Iodoethoxy)-2-methylpropane may interact with specific molecular structures to form crosslinks.

Mode of Action

Based on its structural similarity to 1,2-bis(2-iodoethoxy)ethane, it can be inferred that it may act as a crosslinking agent . Crosslinking agents can interact with their targets, often proteins or polymers, and form covalent bonds between them, resulting in a three-dimensional network of interconnected molecules.

Biochemical Pathways

It’s worth noting that crosslinking agents can significantly alter the physical and chemical properties of the substances they interact with, potentially affecting various biochemical pathways .

Result of Action

As a potential crosslinking agent, it could induce significant structural changes in the molecules it interacts with, potentially altering their function .

生化学分析

Biochemical Properties

It is known that iodoethoxy groups can participate in various biochemical reactions

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

2-(2-iodoethoxy)-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13IO/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMGRFIVRJOFCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2512703.png)

![2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2512708.png)

![1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2512709.png)

![2-(1-chloroethyl)-5-(furan-2-yl)-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2512712.png)

![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2512714.png)

![methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2512716.png)

![5-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2512721.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2512722.png)